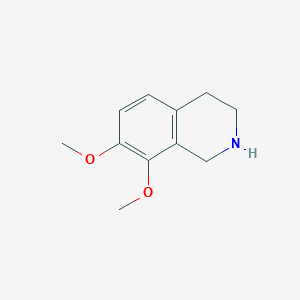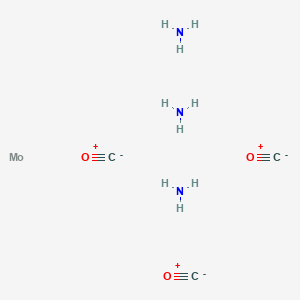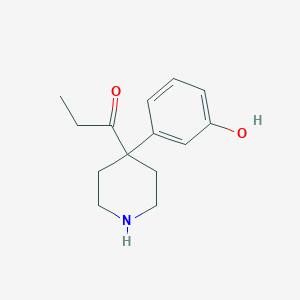
Norketobemidone
Descripción general
Descripción
Norketobemidone is a metabolite of Ketobemidone , a powerful opioid analgesic . It has some NMDA-antagonist properties, making it useful for some types of pain that don’t respond well to other opioids .
Synthesis Analysis
Ketobemidone is mainly metabolized by conjugation of the phenolic hydroxyl group, and by N-desmethylation . This compound is one of the metabolites produced in this process .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
Ketobemidone, the parent compound of this compound, is metabolized in the body through a series of chemical reactions. These reactions involve conjugation of the phenolic hydroxyl group and N-desmethylation . The exact chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis
The average weight of this compound is 233.3062 . The exact physical and chemical properties of this compound are not specified in the available resources.Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzymatic Activity
Norketobemidone, a metabolite of ketobemidone, has been studied extensively in the context of its formation and the enzymes involved. It is primarily a substrate for cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, playing a significant role in its formation. This indicates that this compound's formation in the human body is closely related to the activity of these enzymes. For instance, the formation rate of this compound is notably higher in individuals with the CYP2C911 genotype compared to other genotypes (Yaşar et al., 2005).
Detection and Analysis Techniques
Techniques have been developed to detect and quantify this compound in biological samples. Liquid chromatography-mass spectrometry (LC-MS) has been employed for determining ketobemidone and its metabolites, including this compound, in plasma and urine. This method provides a sensitive and specific approach for analyzing these compounds in clinical settings (Svensson et al., 2001). Similarly, gas chromatography-mass spectrometry has been utilized for simultaneous determination of ketobemidone and this compound in patient plasma, showcasing the compound's clinical relevance and the importance of accurate measurement techniques (Bondesson et al., 1983).
Clinical Pharmacology and Usage
This compound's relevance in clinical pharmacology is highlighted by its influence on drug consumption patterns. For example, a study found that patients who received quadratus lumborum (QL) blocks after cesarean delivery required lower doses of ketobemidone, suggesting an interaction between this compound metabolism and pain management strategies (Srinivas, 2018).
Environmental Persistence and Toxicity
Ketamine and its metabolite norketamine have been found in hospital wastewater and surface water. Their environmental occurrence and the potential for phototransformation toxicity highlight the need to consider the environmental impact of this compound and related compounds (Lin et al., 2014).
Pharmacokinetics in Various Applications
The pharmacokinetics of ketobemidone, which involves the formation of this compound, has been studied in different contexts, including its use in neonates and children. This research provides insights into how this compound is processed in the body and its potential therapeutic applications (Lundeberg et al., 2012), (Lundeberg et al., 2010).
Propiedades
IUPAC Name |
1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-13(17)14(6-8-15-9-7-14)11-4-3-5-12(16)10-11/h3-5,10,15-16H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTDPLRIKDSWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCNCC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166430 | |
| Record name | Norketobemidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15847-72-0 | |
| Record name | Norketobemidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norketobemidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



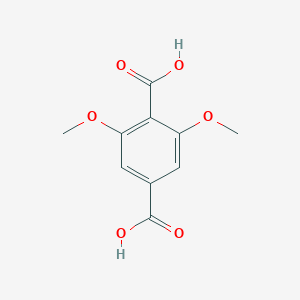
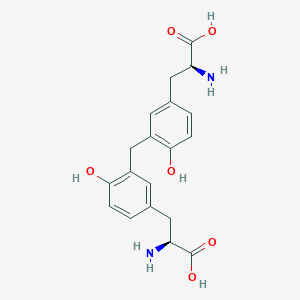
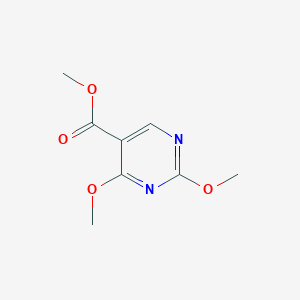
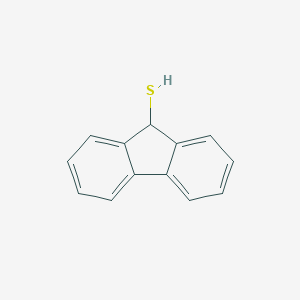

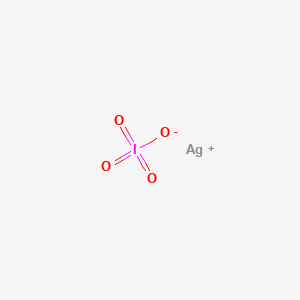
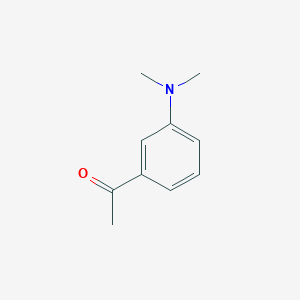


![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
